Cas no 2122282-85-1 (5-(t-Butyldimethylsilyloxymethyl)thiophen-3-boronic acid)

2122282-85-1 structure
상품 이름:5-(t-Butyldimethylsilyloxymethyl)thiophen-3-boronic acid
5-(t-Butyldimethylsilyloxymethyl)thiophen-3-boronic acid 화학적 및 물리적 성질
이름 및 식별자
-
- 5-(t-Butyldimethylsilyloxymethyl)thiophen-3-boronic acid
- (5-(((tert-Butyldimethylsilyl)oxy)methyl)thiophen-3-yl)boronic acid
- [5-[[tert-butyl(dimethyl)silyl]oxymethyl]thiophen-3-yl]boronic acid
- BS-34307
- (5-(((tert-Butyldimethylsilyl)oxy)methyl)thiophen-3-yl)boronicacid
- 2122282-85-1
- (5-{[(tert-butyldimethylsilyl)oxy]methyl}thiophen-3-yl)boronic acid
- E84660
- 5-{[(TERT-BUTYLDIMETHYLSILYL)OXY]METHYL}THIOPHEN-3-YLBORONIC ACID
- CS-0178914
-
- 인치: 1S/C11H21BO3SSi/c1-11(2,3)17(4,5)15-7-10-6-9(8-16-10)12(13)14/h6,8,13-14H,7H2,1-5H3
- InChIKey: JANLOTPOEMISMG-UHFFFAOYSA-N
- 미소: S1C=C(B(O)O)C=C1CO[Si](C)(C)C(C)(C)C
계산된 속성
- 정밀분자량: 272.1073724g/mol
- 동위원소 질량: 272.1073724g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 4
- 중원자 수량: 17
- 회전 가능한 화학 키 수량: 5
- 복잡도: 256
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 77.9
5-(t-Butyldimethylsilyloxymethyl)thiophen-3-boronic acid 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Ambeed | A303455-5g |
(5-(((tert-Butyldimethylsilyl)oxy)methyl)thiophen-3-yl)boronic acid |
2122282-85-1 | 97% | 5g |
$414.0 | 2025-02-26 | |
A2B Chem LLC | AX55341-100mg |
5-(t-Butyldimethylsilyloxymethyl)thiophen-3-boronic acid |
2122282-85-1 | 97% | 100mg |
$29.00 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS6012-250mg |
(5-{[(tert-butyldimethylsilyl)oxy]methyl}thiophen-3-yl)boronic acid |
2122282-85-1 | 95% | 250mg |
¥369.0 | 2024-04-22 | |
1PlusChem | 1P01EI0D-250mg |
5-(t-Butyldimethylsilyloxymethyl)thiophen-3-boronic acid |
2122282-85-1 | 97% | 250mg |
$29.00 | 2023-12-19 | |
1PlusChem | 1P01EI0D-1g |
5-(t-Butyldimethylsilyloxymethyl)thiophen-3-boronic acid |
2122282-85-1 | 97% | 1g |
$76.00 | 2023-12-19 | |
Aaron | AR01EI8P-250mg |
5-(T-BUTYLDIMETHYLSILYLOXYMETHYL)THIOPHEN-3-BORONIC ACID |
2122282-85-1 | 97% | 250mg |
$59.00 | 2025-02-10 | |
Ambeed | A303455-100mg |
(5-(((tert-Butyldimethylsilyl)oxy)methyl)thiophen-3-yl)boronic acid |
2122282-85-1 | 97% | 100mg |
$39.0 | 2025-02-26 | |
Ambeed | A303455-25g |
(5-(((tert-Butyldimethylsilyl)oxy)methyl)thiophen-3-yl)boronic acid |
2122282-85-1 | 97% | 25g |
$1127.0 | 2025-02-26 | |
Ambeed | A303455-1g |
(5-(((tert-Butyldimethylsilyl)oxy)methyl)thiophen-3-yl)boronic acid |
2122282-85-1 | 97% | 1g |
$138.0 | 2025-02-26 | |
Aaron | AR01EI8P-100mg |
5-(t-Butyldimethylsilyloxymethyl)thiophen-3-boronic acid |
2122282-85-1 | 97% | 100mg |
$32.00 | 2023-12-14 |
5-(t-Butyldimethylsilyloxymethyl)thiophen-3-boronic acid 관련 문헌
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
2122282-85-1 (5-(t-Butyldimethylsilyloxymethyl)thiophen-3-boronic acid) 관련 제품
- 882079-12-1(2-AMINO-5-(PENTAMETHYLBENZYLTHIO)1,3,4-THIADIAZOLE)
- 2137988-36-2(4-chloro-1-(3-methylcyclobutyl)methyl-1H-pyrazol-3-amine)
- 2228294-98-0(4-methoxy-4-{3-(methoxymethyl)furan-2-ylmethyl}piperidine)
- 1553620-39-5(4-(4-methoxy-2-methylphenyl)butan-1-amine)
- 1806731-79-2(Ethyl 6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine-4-acetate)
- 2034307-00-9(3-{[6-(furan-2-yl)pyridin-3-yl]methyl}-1-(3-methylphenyl)urea)
- 2680792-46-3(4-(1-Acetamido-2,2,2-trifluoroethyl)benzoic acid)
- 477711-94-7(3-(4-chlorobenzenesulfinyl)pyridine-4-carbonitrile)
- 104968-58-3(3,5-Dimethoxyphenyl isothiocyanate)
- 2228431-80-7(1-(1H-indazol-3-yl)methyl-N-methylcyclopropan-1-amine)
추천 공급업체
Amadis Chemical Company Limited
(CAS:2122282-85-1)5-(t-Butyldimethylsilyloxymethyl)thiophen-3-boronic acid

순결:99%/99%/99%
재다:1g/5g/25g
가격 ($):156.0/551.0/1832.0